molecular formula C21H23N3O3 B4390263 4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methylphenyl)butanamide

4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methylphenyl)butanamide

Cat. No.: B4390263
M. Wt: 365.4 g/mol
InChI Key: IHHBXVKKHRNGNU-UHFFFAOYSA-N
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Description

4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methylphenyl)butanamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives.

Preparation Methods

The synthesis of 4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methylphenyl)butanamide typically involves the formation of the oxadiazole ring followed by the attachment of the ethoxyphenyl and methylphenyl groups. Common synthetic routes include cyclization reactions of appropriate precursors under specific conditions . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methylphenyl)butanamide can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methylphenyl)butanamide involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with various enzymes and receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and biological context .

Comparison with Similar Compounds

Similar compounds to 4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methylphenyl)butanamide include other oxadiazole derivatives such as:

  • 1,2,4-oxadiazole
  • 1,3,4-oxadiazole
  • 1,2,5-oxadiazole These compounds share the oxadiazole ring structure but differ in their substituents, leading to variations in their biological activities and applications. The unique combination of the ethoxyphenyl and methylphenyl groups in this compound contributes to its distinct properties and potential uses.

Properties

IUPAC Name

4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methylphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3/c1-3-26-18-11-5-4-10-17(18)21-23-20(27-24-21)13-7-12-19(25)22-16-9-6-8-15(2)14-16/h4-6,8-11,14H,3,7,12-13H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHHBXVKKHRNGNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2=NOC(=N2)CCCC(=O)NC3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methylphenyl)butanamide
Reactant of Route 2
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4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methylphenyl)butanamide
Reactant of Route 3
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4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methylphenyl)butanamide
Reactant of Route 4
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4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methylphenyl)butanamide
Reactant of Route 5
Reactant of Route 5
4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methylphenyl)butanamide
Reactant of Route 6
Reactant of Route 6
4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methylphenyl)butanamide

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